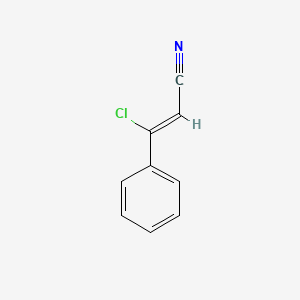

(Z)-3-Chloro-3-phenylacrylonitrile

Description

Contextualization of Acrylonitrile (B1666552) Derivatives in Chemical Research

Acrylonitrile and its derivatives are a significant class of compounds in organic chemistry. wikipedia.org The parent compound, acrylonitrile (CH₂CHCN), is a key monomer in the production of commercially important polymers like polyacrylonitrile (B21495) and acrylonitrile butadiene styrene (B11656) (ABS) plastics. wikipedia.org Beyond their industrial applications, acrylonitrile derivatives are widely studied for their versatile reactivity. nih.govnih.gov The presence of both a double bond and a nitrile group allows them to participate in a wide array of chemical reactions, including cycloadditions, nucleophilic additions, and polymerizations. wikipedia.org This reactivity has made them valuable building blocks in the synthesis of various specialty chemicals and pharmaceuticals. nih.govacs.org Research has explored the potential of acrylonitrile derivatives in diverse fields, including medicinal chemistry, where they have shown promise as anticancer and antimicrobial agents. nih.govnih.gov

Significance of Stereochemistry in the (Z)-Isomer

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding the properties and behavior of chemical compounds. solubilityofthings.comwikipedia.org Isomers are molecules that share the same molecular formula but have different arrangements of atoms. solubilityofthings.com A specific type of isomerism is geometric isomerism, which arises from restricted rotation around a bond, typically a carbon-carbon double bond. solubilityofthings.com This leads to the possibility of cis and trans, or more broadly, (Z) and (E) isomers.

The designation (Z) comes from the German word zusammen, meaning "together," and indicates that the higher-priority substituents on each carbon of the double bond are on the same side. siue.edu Conversely, (E), from the German entgegen, means "opposite." siue.edu In the case of (Z)-3-chloro-3-phenylacrylonitrile, the chloro and phenyl groups, being the higher priority groups on their respective carbons of the double bond, are positioned on the same side of the double bond. This specific spatial arrangement, or stereochemistry, is not a trivial detail; it significantly influences the molecule's physical properties, such as melting point and solubility, and its chemical reactivity. solubilityofthings.com The fixed geometry of the (Z)-isomer can dictate how it interacts with other molecules, influencing reaction pathways and the stereochemistry of the resulting products. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYEBRJHLHHOE-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C#N)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-84-3 | |

| Record name | 78583-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z 3 Chloro 3 Phenylacrylonitrile and Its Derivatives

Stereoselective Synthesis Approaches

The controlled synthesis of the (Z)-isomer of 3-Chloro-3-phenylacrylonitrile is a key challenge that has been addressed through various stereoselective methods. The geometric configuration of the double bond is crucial as it dictates the reactivity and properties of the molecule.

Palladium-Catalyzed Reactions from β-Halo Styrene (B11656) Derivatives and Phenyl Acetylenes

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of substituted acrylonitriles. rsc.orgrsc.org These methods offer a direct route to forming the carbon-carbon and carbon-cyanide bonds necessary for the target structure, often with high control over the product's stereochemistry. The cyanation of vinyl halides, such as β-halo styrenes, is a prominent example of this strategy. nih.govacs.org The general catalytic cycle involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation or cyanide exchange, and finally, reductive elimination to yield the acrylonitrile (B1666552) product and regenerate the catalyst. rsc.org

The efficiency and selectivity of palladium-catalyzed cyanation are highly dependent on the careful optimization of the catalytic system. Key components include the palladium precursor, co-catalysts, and ligands.

Palladium Precursors : Palladium(II) chloride (PdCl₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species. Other sources like Pd/C have also been developed for practical applications.

Co-catalysts : Copper(I) iodide (CuI) is frequently employed as a co-catalyst. In reactions like the Sonogashira coupling, it facilitates the activation of the terminal alkyne. In cyanation reactions, copper or zinc species can improve both the rate and efficiency, potentially by preventing the poisoning of the palladium catalyst by excess cyanide ions.

Phosphine (B1218219) Ligands : Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and influencing the stereochemical outcome. The choice of phosphine ligand, from simple triphenylphosphine (B44618) (PPh₃) to more complex bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can significantly impact reaction yields and turnover numbers. The optimization often involves screening various ligands to find the ideal balance of steric and electronic properties for a specific substrate.

Table 1: Illustrative Catalytic System Components and Their Roles

| Component | Typical Example(s) | Primary Role |

|---|---|---|

| Palladium Source | PdCl₂, Pd(PPh₃)₄, Pd/C | Precursor to the active Pd(0) catalyst. |

| Co-catalyst | CuI, Zn(CN)₂ | Facilitates key steps (e.g., alkyne activation); prevents catalyst poisoning. organic-chemistry.org |

| Ligand | PPh₃, dppf, Xantphos | Stabilizes Pd(0), modulates reactivity, influences selectivity. |

| Base | K₂CO₃, Et₃N | Neutralizes acid generated, facilitates catalyst regeneration. |

| Solvent | DMF, NMP, H₂O/THF | Solubilizes reagents and influences reaction kinetics. organic-chemistry.org |

This table is interactive and can be sorted by column.

The electronic nature of substituents on the phenyl ring of the β-halo styrene substrate can exert a significant influence on the reaction. Electron-withdrawing groups can increase the rate of oxidative addition of the vinyl halide to the palladium center, a key step in the catalytic cycle. Conversely, electron-donating groups may slow this step. While this primarily affects the reaction rate, these electronic differences can also impact the stability of intermediates and transition states, thereby influencing the final E/Z isomer ratio of the resulting 3-chloro-3-arylacrylonitrile product. The specific outcome often depends on the interplay between the substrate, ligand, and reaction conditions.

(Z)-3-Chloro-3-phenylacrylonitrile is a valuable intermediate for synthesizing more complex molecules. A key application is its use in Sonogashira coupling reactions with terminal alkynes, such as phenylacetylene (B144264), to produce dienyne derivatives. researchgate.net This transformation extends the conjugation of the system, creating a functionalized 1,3-butadiene-3-yne structure.

In a reported example, 3-chloro-3-phenylacrylonitrile was reacted with phenylacetylene using a catalytic system of PdCl₂ and CuI. researchgate.net This reaction yielded the corresponding dienyne product, demonstrating a powerful method for carbon-carbon bond formation at the chlorinated carbon. researchgate.net

Table 2: Synthesis of Dienyne Derivative from 3-Chloro-3-phenylacrylonitrile

| Reactant 1 | Reactant 2 | Catalyst System | Temperature | Product | Yield |

|---|

This table is interactive and can be sorted by column.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone of organic synthesis for forming C=C double bonds. researchgate.net It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst. bhu.ac.in The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. bhu.ac.in This method is widely used for synthesizing various acrylonitrile derivatives. cbijournal.com

A direct route to substituted acrylonitriles involves the Knoevenagel condensation between an aromatic aldehyde and an arylacetonitrile. The arylacetonitrile serves as the active methylene compound, where the α-proton is sufficiently acidic to be removed by a weak base.

The general mechanism involves:

Deprotonation of the arylacetonitrile by a catalyst to form a stabilized carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of the aromatic aldehyde.

Formation of a β-hydroxy nitrile intermediate.

Spontaneous or catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated acrylonitrile product.

A wide array of catalysts have been employed to facilitate this transformation, ranging from simple bases like ammonium (B1175870) acetate (B1210297) to more environmentally benign options like natural extracts or reactions in aqueous media. cbijournal.comresearchgate.netnih.govmdpi.com

Table 3: Examples of Knoevenagel Condensation for Acrylonitrile Synthesis

| Aldehyde | Active Methylene Compound | Catalyst / Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Various Aromatic Aldehydes | Malononitrile (B47326) | Bael Fruit Extract, H₂O:EtOH | Arylidene Malononitrile | High | cbijournal.com |

| Substituted Benzaldehydes | Malononitrile | Ammonium Acetate, Ultrasonic | Benzylidene Malononitrile | Excellent | bhu.ac.in |

| Aromatic Aldehydes | Malononitrile | Magnetic Nanoparticles, Reflux | Arylidene Malononitrile | 89-95% | researchgate.net |

This table is interactive and can be sorted by column.

Divergent Synthesis Approaches for Complex Structures

Divergent synthesis strategies are crucial for generating libraries of related compounds from a common intermediate. These approaches allow for the systematic variation of molecular architecture, which is invaluable in fields like medicinal chemistry for exploring structure-activity relationships.

Pseudo-Three-Component Reactions Utilizing (Z)-3-Chloro-3-phenylacrylaldehyde

A notable example involves the use of (Z)-3-chloro-3-phenylacrylaldehyde in the synthesis of complex heterocyclic systems. In one such strategy, a Knoevenagel condensation between an aldehyde and a compound containing an active methylene group, like malononitrile, initiates the reaction sequence. This is followed by a Michael addition, a type of conjugate addition reaction, to build molecular complexity. nih.gov This approach has been successfully employed in the synthesis of various functionalized structures.

For instance, the reaction of salicylaldehydes with malononitrile, catalyzed by pyridine, leads to an intermediate that undergoes an intramolecular Pinner cyclization. This intermediate can then react with other nucleophiles in a Michael addition fashion to generate highly substituted chromeno[2,3-b]pyridines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Steps | Product Class |

| Salicylaldehyde | Malononitrile | Pyridine | Knoevenagel condensation, Intramolecular Pinner cyclization, Michael addition | 5H-Chromeno[2,3-b]pyridines |

| Aldehyde | Lawsone (2 equiv.) | Sulfamic acid | Knoevenagel condensation, Michael addition | Bis-lawsone derivatives |

| Aldehyde | Nitroketene-N,S-acetals (2 equiv.) | 2-Aminopyridine | Condensation, Michael addition | Hexa-substituted 1,4-dihydropyridines |

Functionalization and Derivatization from the this compound Scaffold

The this compound core structure is readily amenable to a variety of functionalization and derivatization reactions. The presence of the chloro, phenyl, and cyano groups provides multiple reaction sites for introducing new functionalities and constructing more complex molecular architectures.

Synthesis of Imidazo[1,2-a]pyridinyl-arylacrylonitriles

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that are frequently found in medicinal chemistry leads and approved drugs. A method for the synthesis of C3-substituted imidazo[1,2-a]pyridines involves the reaction of 2-chloropyridines with 2H-azirines. nih.gov This reaction proceeds through the formation of an electrophilic 1-trifloyl-aziridin-2-yl triflate species, which then reacts with the 2-halopyridine to form a transient pyridinium (B92312) salt. Subsequent treatment with a base like triethylamine (B128534) leads to the desired imidazo[1,2-a]pyridine. nih.gov While not directly starting from this compound, this methodology highlights a route to a key heterocyclic core that could potentially be integrated with acrylonitrile-containing fragments.

Synthesis of Substituted 2-Phenylacrylonitriles

Substituted 2-phenylacrylonitriles are important intermediates and final products in various chemical industries. nih.gov Several methods have been developed for their synthesis. One efficient approach involves the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.gov This method provides access to a wide range of substituted and functionalized aryl acrylonitriles with good yields. nih.gov

Another strategy for synthesizing substituted acrylonitriles is through a piperidine-catalyzed Knoevenagel condensation. For example, 2-(benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile derivatives have been efficiently synthesized from 2-cyanomethylbenzothiazole and various substituted benzaldehydes. researchgate.net

| Arylacetonitrile | Vinyl Halide/Triflate | Catalyst System | Product |

| Substituted Arylacetonitriles | Vinyl bromides/chlorides/triflates | Palladium/NIXANTPHOS | Substituted aryl acrylonitriles |

Synthesis of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile Derivatives

Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. researchgate.netnih.govbeilstein-journals.org A series of novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives have been synthesized in a two-step process. researchgate.net The synthesis starts with the formation of 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile from benzaldehyde, malononitrile, and sodium azide (B81097). researchgate.net This intermediate is then reacted with various substituted benzyl (B1604629) halides in the presence of a base like cesium carbonate to yield the final products. researchgate.net These compounds have been investigated for their potential as anticancer agents. researchgate.net

| Starting Material | Reagents | Intermediate | Final Product |

| Benzaldehyde | Malononitrile, Sodium Azide | 3-Phenyl-2-(1H-tetrazol-5-yl)acrylonitrile | 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives |

Transformations Involving Acetonitrile (B52724) as a Synthon

Acetonitrile and its derivatives are fundamental building blocks in organic synthesis. The cyano group in this compound can be the site of various chemical transformations. While direct transformations of the cyano group in this specific molecule are not extensively detailed in the provided context, the general reactivity of nitriles is well-established. For instance, nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocycles. These potential transformations further underscore the synthetic utility of the this compound scaffold.

Thorpe-Ziegler Cyclization for Pyrrole (B145914) and Pyrimidine (B1678525) Derivatives

The Thorpe-Ziegler reaction is a powerful tool in organic synthesis for the formation of cyclic compounds through the intramolecular cyclization of dinitriles, catalyzed by a base. nih.govacs.org This reaction proceeds via the formation of a β-enaminonitrile, which is conceptually related to the Dieckmann condensation. nih.govacs.org While direct examples of Thorpe-Ziegler cyclization starting from this compound are not extensively documented in readily available literature, the principles of this reaction can be applied to its derivatives for the synthesis of highly substituted pyrrole and pyrimidine systems.

A plausible strategy involves the initial substitution of the chloro group in this compound with a nucleophile that also contains a nitrile group. This would generate the necessary dinitrile precursor for the Thorpe-Ziegler cyclization.

General Reaction Scheme:

Dinitrile Formation: Reaction of this compound with a nitrile-containing nucleophile (e.g., the anion of malononitrile or a related compound).

Thorpe-Ziegler Cyclization: Base-catalyzed intramolecular cyclization of the resulting dinitrile to form a cyclic enaminonitrile.

Hydrolysis/Aromatization: Subsequent hydrolysis of the enaminonitrile can lead to a cyclic ketone, or in the case of appropriately designed precursors, tautomerization and/or aromatization can yield pyrrole or pyrimidine derivatives.

The synthesis of pyrimidine derivatives, for instance, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org A related approach could involve the reaction of this compound derivatives with amidines. For example, a precursor synthesized from this compound could be designed to react with an amidine to form the pyrimidine ring.

Similarly, various methods exist for pyrrole synthesis, such as the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a compound containing an activated methylene group. rsc.org A synthetic route starting from this compound could be envisioned where it is first converted to a suitable precursor that can then participate in a pyrrole-forming cyclization.

While specific data on the Thorpe-Ziegler cyclization of direct derivatives of this compound is scarce, the following table provides examples of related cyclizations for the synthesis of pyrroles and pyrimidines, illustrating the general conditions that could be adapted.

Table 1: Examples of Related Cyclization Reactions for Pyrrole and Pyrimidine Synthesis

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Aminoketone and β-ketoester | Acetic Acid | Substituted Pyrrole | Not specified | rsc.org |

| 3-Ethoxycyclobutanone and Amidine | Lewis Acid | Substituted Pyrimidine | Good to high | organic-chemistry.org |

| 5-Nitrourea pyrimidine | POCl₃, Organic Base | 2,4-dichloro-5-nitropyrimidine | 86.3 | beilstein-journals.org |

| Dinitrile | Base (e.g., NaH, NaNH₂) | Cyclic Enaminonitrile | Varies | nih.govacs.org |

Conversion of Dithiazolium Salts into Thiadiazoles

The conversion of suitable precursors into thiadiazole rings represents a significant area of heterocyclic chemistry. One established route involves the use of 1,2,3-dithiazolium salts, such as the well-known Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), which can be prepared from chloroacetonitrile (B46850) and disulfur (B1233692) dichloride. researchgate.net These salts are highly reactive electrophiles and can be converted into a variety of other heterocyclic systems, including 1,2,5-thiadiazoles.

While a direct conversion of this compound into a dithiazolium salt and then to a thiadiazole is not prominently reported, a plausible pathway can be inferred from related transformations. The general strategy involves the reaction of a substituted acetonitrile with a sulfur source to form a dithiazolium salt, which is then treated with a nitrogen source, such as aqueous ammonia (B1221849), to induce ring transformation into a 1,2,5-thiadiazole.

Proposed Synthetic Pathway:

Dithiazolium Salt Formation: A derivative of this compound, potentially after modification of the chloro or phenyl group to facilitate the reaction, could be reacted with disulfur dichloride (S₂Cl₂) to form a substituted 4-chloro-1,2,3-dithiazolium chloride.

Ring Conversion to Thiadiazole: The resulting dithiazolium salt, upon treatment with aqueous ammonia, would undergo a complex rearrangement and cyclization process to yield a substituted 3-chloro-1,2,5-thiadiazole (B1282117) derivative.

The mechanism for the conversion of the dithiazolium salt to the thiadiazole is thought to involve nucleophilic attack by ammonia on the dithiazolium ring, leading to ring opening and subsequent recyclization with the extrusion of sulfur.

The following table summarizes the key steps and reagents involved in the synthesis of 1,2,5-thiadiazoles from substituted acetonitriles via dithiazolium salts, which could serve as a model for developing a similar synthesis starting from derivatives of this compound.

Table 2: Synthesis of 1,2,5-Thiadiazoles from Acetonitriles via Dithiazolium Salts

| Starting Material | Reagent for Dithiazolium Salt Formation | Reagent for Thiadiazole Formation | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Acetonitriles | Disulfur dichloride (S₂Cl₂) | Aqueous Ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazoles | Low to moderate | |

| Chloroacetonitrile | Disulfur dichloride (S₂Cl₂) | - | 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | Not specified | researchgate.net |

| Aminoacetonitrile | Sulfur monochloride (S₂Cl₂) | - | 3-Chloro-1,2,5-thiadiazole | Not specified |

Decyanation Pathways of Nitrile-Containing Compounds

The nitrile group is a valuable functional group in organic synthesis due to its electron-withdrawing nature and its ability to participate in a wide range of transformations. However, in some synthetic strategies, it is beneficial to remove the nitrile group after it has served its purpose. This process, known as reductive decyanation, transforms an organic nitrile back into the parent alkane or alkene. nih.gov

Several methods have been developed for reductive decyanation, often employing alkali metals in dissolving ammonia, various hydride reagents, or transition metal catalysts. nih.gov The choice of method depends on the substrate and the presence of other functional groups.

For a compound like this compound, which is an α,β-unsaturated nitrile, the decyanation would lead to the formation of a substituted styrene derivative. The presence of the chloro substituent and the double bond would need to be considered when selecting the reaction conditions to avoid unwanted side reactions.

Common Reductive Decyanation Methods:

Alkali-Metal-Promoted Decyanation: This classical method often uses lithium or sodium in liquid ammonia. The reaction proceeds through a two-electron transfer pathway. nih.gov

Transition Metal-Catalyzed Decyanation: Nickel-based catalysts, for example, have been shown to be effective for the reductive decyanation of various nitriles, including aromatic, benzylic, and alkenyl nitriles. rsc.org These methods often use a mild hydride source, such as ethanol. rsc.org

Hydride-Based Decyanation: Reagents like lithium aluminum hydride (LiAlH₄) can promote decyanation, particularly in substrates where the resulting carbanion is stabilized, such as in diphenylacetonitriles. nih.gov

The following table presents a summary of different reductive decyanation methods and their general applicability, which could be considered for the decyanation of this compound or its derivatives.

Table 3: Overview of Reductive Decyanation Methods

| Method | Reagents | Substrate Scope | Reference |

|---|---|---|---|

| Alkali-Metal-Promoted | Li or Na in NH₃ | Broad, including α-aminonitriles | nih.gov |

| Nickel-Catalyzed | Ni(acac)₂, PCy₃, TMDS | Aromatic, benzylic, and alkenyl nitriles | beilstein-journals.org |

| Nickel-Catalyzed with Ethanol | Ni(dppe)Br₂, NaOtBu, Ethanol | Aromatic and heteroaryl nitriles | rsc.org |

| Hydride-Induced | LiAlH₄ | Nitriles with α-stabilizing groups | nih.gov |

| Base-Induced | NaH, LiI | Diphenylacetonitriles | nih.gov |

Reactivity and Reaction Mechanisms of Z 3 Chloro 3 Phenylacrylonitrile

Stereospecificity and Stereoselectivity in Reactions

The concepts of stereospecificity and stereoselectivity are crucial in understanding the outcomes of chemical reactions involving (Z)-3-chloro-3-phenylacrylonitrile. A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. khanacademy.org In contrast, a stereoselective reaction is one in which a single reactant can produce two or more stereoisomeric products, but one is formed in preference to the others. masterorganicchemistry.com

In the context of reactions involving derivatives of this compound, the stereochemistry of the starting material can dictate the stereochemical outcome of the product. For instance, in certain cycloaddition reactions, the specific (Z) or (E) configuration of the dienyne derivative, which can be synthesized from this compound, will determine the stereochemistry of the resulting cyclic compound. researchgate.net

The distinction between these terms is important; stereospecific reactions provide a high degree of control over the stereochemistry of the product based on the starting material's configuration, while stereoselective reactions favor the formation of a particular stereoisomer due to kinetic or thermodynamic factors. khanacademy.orgmasterorganicchemistry.comyoutube.com

Cycloaddition Reactions

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. These reactions are powerful tools in organic synthesis for the construction of cyclic systems.

Dienyne derivatives synthesized from this compound can participate in Diels-Alder reactions. For example, dienyne derivatives were prepared by reacting 3-chloro-3-phenylacrylonitrile with phenyl acetylene (B1199291), resulting in a separable mixture of (E) and (Z) isomers. researchgate.net These dienes have been studied in Diels-Alder reactions with p-benzoquinone to produce 5-(N-indolyl)-1,4-naphthoquinones. researchgate.net It was noted that the (Z) isomers of the synthesized dienes showed a lack of reactivity in these reactions. researchgate.net

Electrocyclization reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. masterorganicchemistry.comscribd.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is promoted by heat (thermal) or light (photochemical) and the number of pi electrons involved (4n or 4n+2). masterorganicchemistry.comuchicago.edu

Derivatives of this compound have been utilized in the synthesis of polysubstituted cyclopentene (B43876) and cyclopenta[b]carbazole derivatives through iodine-promoted electrocyclization. researchgate.net Specifically, 4π electrocyclization reactions with indole (B1671886) and its derivatives as coupling partners yielded polysubstituted cyclopentenes. researchgate.net In contrast, when methoxy-substituted indoles were used, 6π electrocyclization occurred to produce cyclopenta[b]carbazole derivatives. researchgate.net These reactions were found to be both diastereo- and regioselective, proceeding under mild conditions. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. iupac.orgmit.edursc.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the efficient formation of carbon-carbon bonds. iupac.orgmdpi.com

This compound has been successfully employed in palladium-catalyzed cross-coupling reactions. For instance, it reacts with phenyl acetylene derivatives in the presence of PdCl2 and CuI catalysts to form functionalized unsymmetrical 1,3-butadiene-3-yne derivatives. researchgate.net The reaction of 3-chloro-3-phenylacrylonitrile with phenyl acetylene yielded the corresponding dienyne derivative in 71% yield as a separable mixture of E and Z isomers. researchgate.net The structures of these isomers were confirmed by X-ray crystallography. researchgate.net

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for couplings like Suzuki), and reductive elimination. iupac.org The choice of ligand, base, and solvent is crucial for the success and efficiency of these transformations. mit.edubeilstein-journals.org

The scope of palladium-catalyzed cross-coupling reactions is broad, tolerating a wide range of functional groups. researchgate.net However, limitations do exist.

In the context of reactions involving this compound, the scope of the cross-coupling partners has been explored. The reaction of 3-chloro-3-phenylacrylonitrile with various substituted phenyl acetylenes has been demonstrated. For example, reactions with 4-Me and 4-Cl substituted phenyl acetylenes afforded the desired dienyne derivatives in 55% and 49% yields, respectively. researchgate.net Furthermore, the reaction was extended to 1-naphthyl-3-chloroacrylonitrile and 2-naphthyl-3-chloroacrylonitrile with phenyl acetylene, yielding the corresponding dienyne derivatives in 41% and 66% yields. researchgate.net In the case of the 1-naphthyl group, only the Z isomer was formed. researchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling of this compound Derivatives with Alkynes researchgate.net

| Entry | Acrylonitrile (B1666552) Derivative | Alkyne | Yield (%) | Isomer Ratio (E/Z) |

| 1 | 3-chloro-3-phenylacrylonitrile | Phenyl acetylene | 71 | Separable mixture |

| 6 | 1-Naphthyl-3-chloroacrylonitrile | Phenyl acetylene | 41 | Z only |

| 7 | 2-Naphthyl-3-chloroacrylonitrile | Phenyl acetylene | 66 | Not specified |

| 8 | 3-chloro-3-phenylacrylonitrile | 4-Methylphenyl acetylene | 55 | Not specified |

| 9 | 3-chloro-3-phenylacrylonitrile | 4-Chlorophenyl acetylene | 49 | Not specified |

Limitations in cross-coupling reactions can arise from several factors. For some substrates, harsh reaction conditions may be required, which can limit functional group compatibility. researchgate.net The nature of the organometallic reagent used in couplings like the Suzuki-Miyaura reaction can also be a limiting factor, although organoboron reagents are known for their stability and low toxicity. researchgate.net In some cases, side reactions such as homocoupling can occur. iupac.org The steric and electronic properties of the coupling partners can also significantly influence the reaction's efficiency and selectivity.

Nucleophilic Substitution and Addition Reactions

The electron-withdrawing nature of the nitrile group and the phenyl ring, combined with the presence of a good leaving group (chloride), activates the double bond of this compound for nucleophilic attack. Nucleophiles can potentially attack at two primary electrophilic centers: the carbon atom bearing the chlorine atom and the carbon atom of the nitrile group.

Nucleophilic attack at the carbon atom bonded to the chlorine atom proceeds via a nucleophilic substitution pathway, likely an addition-elimination mechanism, leading to the displacement of the chloride ion. This reactivity has been exploited in carbon-carbon bond-forming reactions. For instance, the reaction of this compound with phenylacetylene (B144264) in the presence of PdCl2 and CuI catalysts results in the formation of the corresponding dienyne derivative. researchgate.net The reaction proceeds with the substitution of the chlorine atom by the phenylacetylide anion. researchgate.net The reaction of this compound with various substituted phenyl acetylenes has been shown to produce dienyne derivatives in moderate to good yields. researchgate.net

The nitrile group in this compound also represents an electrophilic center susceptible to nucleophilic attack. A common reaction involving the nitrile group is its conversion to a tetrazole ring via a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide. nih.govchalcogen.roorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of tetrazole-containing compounds, which are of significant interest in medicinal chemistry. chalcogen.ronih.govbeilstein-journals.org The reaction is believed to proceed through a concerted 1,3-dipolar cycloaddition mechanism. nih.govnih.gov While direct studies on this compound are not extensively detailed in the provided results, the reaction of nitriles with sodium azide is a well-established method for tetrazole synthesis. nih.govchalcogen.roorganic-chemistry.orgnih.gov

The table below summarizes the potential outcomes of nucleophilic attack on this compound based on known reactivity patterns of similar compounds.

| Nucleophile | Electrophilic Center Attacked | Product Type |

| Phenylacetylide | C-Cl | Dienyne |

| Azide (e.g., NaN3) | Nitrile (C≡N) | Tetrazole |

| Amines | C-Cl / Nitrile | Enaminonitrile / Amidine |

| Thiols | C-Cl | Thioether |

This table is illustrative and based on general principles of organic reactivity, as direct comparative studies for all nucleophiles with this compound were not found in the search results.

The initial step in many nucleophilic substitution and addition reactions at activated double bonds is the formation of a resonance-stabilized carbanionic intermediate, often referred to as a σ-adduct. In the case of this compound, a nucleophile can add to the carbon atom of the double bond that is beta to the nitrile group, leading to the formation of a σ-adduct. This intermediate can then undergo several transformations.

Elimination of the chloride leaving group from the σ-adduct would result in a net nucleophilic substitution product. Alternatively, if the nucleophile is a protic species, protonation of the carbanion could occur, leading to a saturated adduct. Isomerization of this adduct could potentially occur, for example, through rotation around the newly formed single bond before a subsequent elimination or rearrangement step. The specific pathway and the stability of any σ-adduct intermediate would be highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. While the formation of such adducts is a fundamental concept in the reaction of nucleophiles with activated alkenes, specific studies detailing the isolation or direct observation of σ-adducts from this compound were not found in the provided search results.

Photoinduced and Photochromic Transformations

While this compound itself is not reported to be photochromic, derivatives of the closely related (Z)-3-chloro-3-phenylacrylaldehyde could potentially be used as precursors for the synthesis of photochromic systems, such as dioxabicycles. Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced in one or both directions by electromagnetic radiation. wikipedia.orgrsc.orgrsc.org

Dioxabicycles are a class of compounds that can be synthesized through various routes, and their substitution pattern can be tailored to incorporate photoactive moieties. Although no direct synthesis of photochromic dioxabicycles from (Z)-3-chloro-3-phenylacrylaldehyde was found, related systems containing aromatic units have been shown to exhibit photochromic behavior. psu.edursc.org For instance, fulgides containing anthrylmethylene groups undergo intramolecular [4+4] photocycloaddition reactions, which is a hallmark of their photochromism. psu.edursc.org It is conceivable that a dioxabicycle scaffold functionalized with appropriate aromatic groups derived from (Z)-3-chloro-3-phenylacrylaldehyde could exhibit similar properties. The photochromic process would involve the conversion of a colored form to a colorless or differently colored form upon irradiation with light of a specific wavelength, with the reverse reaction occurring either thermally or upon irradiation with light of a different wavelength. psu.edursc.org

The mechanisms of photochromic switching are diverse and depend on the molecular structure of the compound. wikipedia.org Two key mechanistic pathways relevant to potential photochromic systems derived from (Z)-3-chloro-3-phenylacrylaldehyde are [4+4] heterocycloreversion/heterocycloaddition and the 1,5-hydrogen shift.

[4+4] Heterocycloreversion/Heterocycloaddition: This mechanism is characteristic of compounds containing two aromatic units, such as anthracene, held in close proximity. psu.edursc.org Upon irradiation with visible light, an intramolecular [4+4] cycloaddition occurs between the two aromatic rings, leading to the formation of a colorless, cage-like adduct. psu.edursc.org This process involves the formation of two new sigma bonds. The reverse reaction, a heterocycloreversion, can be induced by irradiating the adduct with UV light or by heating, which cleaves the sigma bonds and regenerates the original colored, conjugated system. psu.edursc.org

1,5-Hydrogen Shift: A chalcogen.rofiveable.me-hydrogen shift is a type of sigmatropic rearrangement where a hydrogen atom migrates from position 1 to position 5 within a pi-system. fiveable.mespcmc.ac.instereoelectronics.orgacs.orgwikipedia.org This process is thermally allowed and proceeds in a suprafacial manner. fiveable.mespcmc.ac.instereoelectronics.org In the context of photochromism, a light-induced chalcogen.rofiveable.me-hydrogen shift could lead to a tautomer with a different absorption spectrum. The reversibility of this process would depend on the relative thermodynamic stabilities of the two tautomers and the activation barriers for the forward and reverse shifts. While this mechanism is well-established for various cyclic and acyclic systems, its specific application to dioxabicycles derived from (Z)-3-chloro-3-phenylacrylaldehyde remains a theoretical possibility in the absence of direct experimental evidence. fiveable.meacs.orgwikipedia.org

Advanced Spectroscopic and Structural Characterization of Z 3 Chloro 3 Phenylacrylonitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (Z)-3-chloro-3-phenylacrylonitrile. By examining the magnetic properties of atomic nuclei, various NMR techniques can elucidate the connectivity of atoms, the electronic environment of protons and carbons, and the spatial arrangement of substituents.

Proton NMR (¹H-NMR) spectroscopy provides crucial information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the vinylic proton and the aromatic protons of the phenyl group. The chemical shift (δ) of the vinylic proton is influenced by the electronegativity of the adjacent chlorine and cyano groups, as well as the anisotropic effect of the phenyl ring. The multiplicity of the signals, governed by spin-spin coupling, can help confirm the proximity of different protons. The stereochemistry, specifically the (Z)-configuration, is a key determinant of the chemical shifts and coupling constants observed in the ¹H-NMR spectrum.

Table 1: Representative ¹H-NMR Data for Phenyl-Substituted Acrylonitriles This table presents hypothetical ¹H-NMR data for illustrative purposes and to highlight expected trends.

| Compound | Vinylic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|

| This compound | 6.0 - 6.5 | 7.2 - 7.6 |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing detailed information about the carbon skeleton of this compound. sigmaaldrich.comalfa-chemistry.com The spectrum will display distinct resonances for the cyano carbon, the two vinylic carbons, and the carbons of the phenyl ring. The chemical shifts of the vinylic carbons are particularly informative for confirming the (Z)-stereochemistry, as the spatial arrangement of the substituents significantly impacts their electronic environment. The carbon attached to the chlorine atom is expected to be deshielded due to the electronegativity of the halogen.

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound This table outlines the anticipated chemical shift regions for the carbon atoms in the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cyano (C≡N) | 115 - 120 |

| Vinylic (C-Cl) | 130 - 140 |

| Vinylic (C-H) | 100 - 110 |

| Phenyl (C-ipso) | 130 - 135 |

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure, especially for complex adducts of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com In the context of adducts, COSY spectra would be instrumental in identifying neighboring protons, helping to trace out the spin systems within the newly formed parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduepfl.chsdsu.edu This is a highly sensitive technique that allows for the direct assignment of a proton's signal to its attached carbon, which is fundamental for building the molecular framework. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.eduepfl.chsdsu.edu This experiment is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the cyano carbon and the ipso-carbon of the phenyl ring. columbia.edu For instance, a correlation between the vinylic proton and the ipso-carbon of the phenyl ring would confirm their proximity in an adduct.

The Nuclear Overhauser Effect (NOE) is a through-space correlation technique that provides information about the spatial proximity of nuclei. youtube.com In NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), cross-peaks are observed between protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly valuable for confirming the stereochemistry of this compound and its adducts. For the (Z)-isomer, an NOE would be expected between the vinylic proton and the ortho-protons of the phenyl ring, as they are on the same side of the double bond. This information is critical for distinguishing between (Z) and (E) isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and elemental formula of this compound and its adducts.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. columbia.edu This high level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₉H₆ClN), HRMS would confirm its molecular formula by providing a measured mass that is exceptionally close to the calculated theoretical mass. sigmaaldrich.comalfa-chemistry.com This is particularly important when characterizing new adducts, as it provides definitive evidence of the molecular formula of the product. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would also be clearly resolved, further confirming the presence of this element in the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other motions of atoms within a molecule. americanpharmaceuticalreview.com These techniques are fundamental for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy states. americanpharmaceuticalreview.com The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular functional groups. For this compound, the key functional groups—nitrile, alkene, phenyl, and carbon-chlorine bond—give rise to characteristic absorption peaks.

The nitrile group (C≡N) is expected to show a sharp, intense absorption in the range of 2200–2253 cm⁻¹. nih.gov The carbon-carbon double bond (C=C) of the acrylonitrile (B1666552) backbone, being part of a conjugated system, typically appears in the 1680-1620 cm⁻¹ region. Vibrations associated with the phenyl group produce several distinct bands: the C-H stretching of the aromatic ring occurs above 3000 cm⁻¹, while C=C in-ring stretching vibrations are observed in the 1600–1450 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Nitrile (C≡N) | Stretch | 2253 - 2200 nih.gov |

| Alkene (C=C) | Stretch | 1680 - 1620 |

| Phenyl (C=C) | In-ring Stretch | 1600 - 1450 |

| Carbon-Chlorine (C-Cl) | Stretch | 800 - 600 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy detects vibrations that alter its polarizability. Therefore, symmetrical, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.

For this compound, the symmetrical stretching of the C=C bond in the phenyl ring and the C≡N triple bond are expected to be prominent in the Raman spectrum. Low-frequency Raman spectroscopy, in particular, can provide information on the collective vibrations of the molecular skeleton. mdpi.com

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Nitrile (C≡N) | Stretch | 2255 - 2200 |

| Alkene (C=C) | Stretch | 1680 - 1620 |

| Phenyl (C=C) | In-ring Breathing | ~1000 |

| Carbon-Chlorine (C-Cl) | Stretch | 800 - 600 |

Electronic Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Photochromic Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy molecular orbitals to higher-energy ones. This technique is particularly useful for analyzing compounds with conjugated systems, known as chromophores. youtube.com The structure of this compound contains several chromophores: the phenyl ring, the C=C double bond, and the nitrile group. The conjugation between these groups delocalizes the π-electrons, affecting the energy of the electronic transitions.

The primary transitions expected are π→π, which involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. youtube.com These transitions are typically intense and occur in the UV region. The presence of the conjugated system (phenyl ring connected to the C=C-C≡N backbone) is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. youtube.com While the nitrile group also has non-bonding electrons (n), n→π* transitions are often much weaker or symmetry-forbidden. No specific data regarding the photochromic monitoring of this compound were identified in the literature search.

Table 3: Chromophores and Expected Electronic Transitions for this compound

| Chromophore | Type of Transition | Expected Absorption Region |

| Phenyl Ring | π→π | ~200 nm and ~255 nm |

| Conjugated Alkene & Nitrile | π→π | >200 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By measuring the diffraction pattern of an X-ray beam passing through a single crystal, scientists can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision. wikipedia.org

This technique is invaluable for establishing the absolute structure of a molecule in the solid state. The analysis provides key structural parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group in which the crystal packs. For a related compound, (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, crystallographic analysis revealed a monoclinic space group P2₁ with a large asymmetric unit. researchgate.net

Confirmation of E/Z Isomer Structures

X-ray crystallography is the most powerful tool for the unambiguous confirmation of geometric isomers, such as the E/Z configuration around a double bond. The determined atomic coordinates provide irrefutable proof of the spatial relationship between the substituent groups. For this compound, a crystallographic analysis would confirm the 'Z' configuration by showing that the higher-priority groups—the phenyl ring and the chloro-substituted carbon—are on the same side of the C=C double bond.

Research on the synthesis of dienyne derivatives starting from 3-chloro-3-phenylacrylonitrile has explicitly used X-ray crystallography to confirm the structures of the resulting E and Z isomers, demonstrating the reliability and necessity of this technique for such assignments. researchgate.net

Table 4: Representative Crystallographic Data Obtainable from X-ray Analysis (Illustrative)

| Parameter | Description | Example Value (from a related compound researchgate.net) |

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁ |

| a, b, c (Å) | Unit cell dimensions | a = 18.7975, b = 15.3248, c = 24.378 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 108.058, γ = 90 |

| Z | Number of molecules per unit cell | 20 |

Elucidation of Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of various non-covalent intermolecular interactions. The analysis of the crystal structure of this compound, which has been determined through X-ray diffraction techniques, reveals a sophisticated network of interactions that stabilize the crystal lattice. evitachem.com The specific spatial configuration and electronic properties of the molecule, which features a phenyl ring, a chloro substituent, and a cyano group attached to a C=C double bond, give rise to several key non-covalent forces that direct the supramolecular assembly.

The crystal packing is primarily governed by a combination of hydrogen bonds, π–π stacking, and halogen-related interactions. The planar phenyl rings are predisposed to engage in π–π stacking, a common feature in aromatic compounds that contributes significantly to crystal cohesion. These interactions can result in offset or parallel-displaced arrangements, leading to the formation of columnar stacks or herringbone motifs within the crystal lattice.

Furthermore, the presence of the highly electronegative nitrogen atom in the cyano group (–C≡N) makes it an effective hydrogen bond acceptor. This facilitates the formation of weak C–H···N hydrogen bonds, where the nitrogen atom interacts with hydrogen atoms from the phenyl rings or the vinylic position of neighboring molecules. These interactions, though individually weak, collectively play a crucial role in linking molecules into extended one-, two-, or three-dimensional networks.

The chloro substituent introduces the potential for halogen bonding and other dipole-dipole interactions. The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic sites, such as the nitrogen atom of the cyano group (C–Cl···N) or the π-electron cloud of a nearby phenyl ring (C–Cl···π). These directional interactions are increasingly recognized as powerful tools in crystal engineering for controlling molecular assembly. The combined influence of these varied intermolecular forces results in a densely packed and stable crystalline structure.

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Interacting Moieties | Expected Role in Crystal Packing |

| π–π Stacking | Phenyl Ring ↔ Phenyl Ring | Formation of columnar or herringbone structures; major contribution to lattice energy. |

| Hydrogen Bonding | C–H (Aromatic/Vinylic) ··· N (Cyano) | Linking molecules into extended chains or sheets; provides specificity and directionality. |

| Halogen Bonding | C–Cl ··· N (Cyano) or C–Cl ··· π (Phenyl) | Directional control of the supramolecular architecture; stabilization of the packing arrangement. |

| Dipole-Dipole | C≡N ↔ C≡N; C–Cl ↔ C≡N | Contribution to the overall electrostatic cohesion within the crystal lattice. |

Computational and Theoretical Investigations of Z 3 Chloro 3 Phenylacrylonitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in contemporary chemical research, offering a balance between computational cost and accuracy for predicting molecular properties. Although detailed DFT studies specifically targeting (Z)-3-chloro-3-phenylacrylonitrile are limited, the methodologies have been applied to understand its reactivity in specific contexts.

Validation of Proposed Reaction Mechanisms

In the study of palladium-catalyzed synthesis of dienyne derivatives, where 3-chloro-3-phenylacrylonitrile was a key reactant, computational methods were employed to validate the proposed reaction mechanism. researchgate.net While the specific energetic details and transition state geometries for the reaction involving this compound were not exhaustively detailed in the primary report, the study confirmed that theoretical calculations supported the experimentally observed outcomes. researchgate.net This approach typically involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers to confirm the most likely reaction pathway.

Furthermore, in a related investigation into the reactivity of synthesized dienes in Diels-Alder reactions, the lack of reactivity for the (Z) isomers was rationalized through the calculation of rotational curves of the central bond for both (Z) and (E) dienes. researchgate.net This highlights the power of computational chemistry to explain experimental observations that are otherwise difficult to rationalize.

Prediction of Spectroscopic Properties and Vibrational Modes

Dedicated studies predicting the full spectroscopic profile (such as IR, Raman, and NMR spectra) and assigning the vibrational modes of this compound using DFT are not readily found. However, the general methodology for such predictions is well-established. For instance, DFT calculations, often using the B3LYP functional with various basis sets, are routinely used to compute the vibrational frequencies of organic molecules. These theoretical spectra, when compared with experimental data, can aid in the structural elucidation and conformational analysis of the molecule. For a molecule like this compound, key vibrational modes of interest would include the C≡N stretch, the C=C stretch, the C-Cl stretch, and various bending modes of the phenyl ring and the acrylonitrile (B1666552) backbone.

Analysis of Molecular Characteristics and Electronic Structure

A comprehensive analysis of the molecular characteristics and electronic structure of this compound, including molecular orbital analysis (HOMO-LUMO), electrostatic potential maps, and charge distribution, has not been specifically published. Such studies are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For example, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and is often calculated using DFT to assess the electronic excitation properties of a molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a ligand with a biological target at the molecular level.

Ligand-Target Interactions (e.g., SARS-CoV-2 MPro)

There are no specific molecular docking studies in the reviewed literature that investigate the interaction of this compound with protein targets such as the SARS-CoV-2 main protease (MPro). Research on potential inhibitors for this protease has explored a vast chemical space, but this particular compound has not been highlighted as a candidate in the available studies.

Structure-Activity Relationship (SAR) Prediction

Direct Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been developed. However, a QSAR study on a series of 2-phenylacrylonitriles with activity against the MCF-7 breast cancer cell line provides some context. This study, which included a (Z)-3-(5-chloro-1H-indol-3-yl)-2-(3,4-dichlorophenyl)acrylonitrile derivative, aimed to build a predictive model for cytotoxicity. Such models use molecular descriptors to correlate chemical structure with biological activity, offering a framework for designing new compounds with enhanced potency. While not directly applicable to this compound itself, this research demonstrates a relevant methodology for predicting the biological activity of structurally related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of 2-phenylacrylonitrile (B1297842), QSAR models have been instrumental in understanding their cytotoxic effects and in guiding the design of new, more potent analogues. nih.govnih.gov

Prediction of Biological Activity (e.g., Cytotoxicity)

QSAR models have been successfully developed for a series of 2-phenylacrylonitrile derivatives to predict their in vitro cytotoxicity against cancer cell lines, such as the MCF-7 breast cancer cell line. nih.govnih.gov These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

In a typical QSAR study for 2-phenylacrylonitriles, a range of molecular descriptors are calculated for each compound in a training set. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to create a model that correlates these descriptors with the observed cytotoxic activity (often expressed as IC₅₀ values).

A key application of such a QSAR model is the prediction of cytotoxic activity for newly designed compounds, including this compound, even before they are synthesized. This predictive capability allows for the prioritization of synthetic efforts towards molecules that are most likely to exhibit the desired biological effect. nih.gov Furthermore, QSAR models can help in identifying compounds that might exhibit anomalous behavior or produce false-positive results in biological assays. nih.gov

While a specific QSAR model predicting the cytotoxicity of this compound is not detailed in the available research, the established models for the broader 2-phenylacrylonitrile class provide a framework for its evaluation. The general findings from these models can be extrapolated to estimate its potential activity. The table below illustrates a hypothetical set of descriptors that would be considered in a QSAR analysis for this compound.

| Descriptor Category | Specific Descriptor Example | Relevance to Cytotoxicity |

| Electronic | Dipole Moment, Atomic Charges | Influences interactions with biological targets. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule in a receptor's binding site. |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

Identification of Structural Features for Enhanced Activity

A significant outcome of QSAR modeling is the identification of specific structural features that are either beneficial or detrimental to the biological activity of a compound series. nih.gov For 2-phenylacrylonitrile derivatives, these studies can elucidate which substituents and what positional arrangements on the phenyl and acrylonitrile components lead to enhanced cytotoxicity.

The insights gained from these models are crucial for the rational design of new analogues. By understanding the structure-activity relationship, medicinal chemists can strategically modify the lead compound to optimize its biological activity. For example, if a QSAR model indicates that a certain region of the molecule is sensitive to steric bulk, new analogues can be designed with smaller or larger substituents in that area to probe for improved activity. The table below outlines how structural modifications could be guided by QSAR findings for enhanced cytotoxicity.

| Structural Modification | Rationale based on Hypothetical QSAR | Expected Outcome |

| Substitution on the Phenyl Ring | Model indicates a positive correlation with electron-donating groups at the para-position. | Increased cytotoxicity. |

| Modification of the Cyano Group | Model suggests the nitrile is essential for activity. | Retain the cyano group in new analogues. |

| Altering the Stereochemistry (Z vs. E) | Model shows a preference for the (Z)-isomer. | Synthesize and test other (Z)-isomers. |

Analysis of Weak Non-Covalent Interactions

The crystal structure and packing of molecular solids are governed by a network of weak non-covalent interactions. For compounds like this compound, understanding these interactions is crucial as they influence the compound's physical properties and can play a role in its interaction with biological targets. Detailed computational analyses, such as PIXEL energy analysis and Hirshfeld surface analysis, provide quantitative and qualitative insights into these forces. While specific studies on this compound are not available, research on the closely related compound (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile offers valuable insights that are likely applicable. researchgate.net

PIXEL Energy Analysis

PIXEL energy analysis is a computational method used to calculate the lattice energy of a crystal by summing the interaction energies between pairs of molecules. It dissects the total interaction energy into its coulombic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the nature and strength of the intermolecular interactions that stabilize the crystal packing.

In a study of the related (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, PIXEL analysis was employed to quantify the contributions of various non-covalent interactions. researchgate.net The analysis revealed that the crystal structure is stabilized by a combination of C-H...N, C-H...Cl, and C-H...π interactions. researchgate.net The PIXEL method can identify the strongest dimeric synthons within the crystal lattice, providing a quantitative measure of their stability. For instance, it was suggested that C-H...π interactions form a significant stabilizing dimer in the major component of the disordered structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile. researchgate.net A similar analysis for this compound would be expected to yield comparable insights into its crystal packing forces.

The table below presents a hypothetical breakdown of interaction energies for a molecular pair in a crystal lattice of a phenylacrylonitrile derivative, as would be determined by PIXEL analysis.

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| C-H...N Dimer | -15.2 | -5.8 | -22.5 | 18.3 | -25.2 |

| C-H...Cl Dimer | -8.9 | -3.1 | -15.4 | 10.7 | -16.7 |

| π-π Stacking | -12.7 | -7.3 | -35.1 | 28.5 | -26.6 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface is calculated. These values are then used to generate a two-dimensional "fingerprint plot," which provides a summary of all intermolecular contacts.

The following table illustrates the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related phenylacrylonitrile derivative.

| Contact Type | Percentage Contribution to Hirshfeld Surface |

| H...H | 40.5% |

| H...C / C...H | 25.2% |

| H...Cl / Cl...H | 18.8% |

| H...N / N...H | 6.3% |

| Other | 9.2% |

Characterization of Hydrogen Bonding (C-H...N, C-H...Cl)

Weak hydrogen bonds, such as those involving carbon as a donor (C-H), play a crucial role in the stabilization of crystal structures of organic molecules. In the context of this compound, the potential for C-H...N and C-H...Cl hydrogen bonds is significant due to the presence of the nitrile group and the chlorine atom, both of which can act as hydrogen bond acceptors.

The table below provides typical geometric parameters for the types of hydrogen bonds that would be expected in the crystal structure of this compound.

| Hydrogen Bond Type | Donor (D) - H Distance (Å) | H...Acceptor (A) Distance (Å) | D...A Distance (Å) | D-H...A Angle (°) |

| C-H...N | ~1.08 | ~2.4 - 2.7 | ~3.3 - 3.6 | ~140 - 170 |

| C-H...Cl | ~1.08 | ~2.7 - 3.0 | ~3.6 - 3.9 | ~130 - 160 |

Investigation of C-H...π Interactions

Computational and theoretical chemistry provides powerful tools for the investigation of subtle, non-covalent interactions that can significantly influence molecular conformation and crystal packing. Among these, the C-H...π interaction, a type of weak hydrogen bond, is of considerable interest. As of the current date, specific computational studies exclusively detailing the C-H...π interactions within the This compound system are not available in the public domain. However, a comprehensive understanding can be extrapolated from theoretical investigations on analogous molecular structures containing phenyl, chloro, and cyano functionalities.

Theoretical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in characterizing these weak interactions. nih.govarxiv.org These methods allow for the calculation of interaction energies, geometric parameters (such as bond distances and angles), and the visualization of electron density distribution to identify and quantify non-covalent interactions. nih.gov

General characteristics of C-H...π interactions involve a hydrogen atom from a C-H bond acting as a weak acid, interacting with the electron-rich π system of an aromatic ring, which serves as a soft base. rsc.org The strength of these interactions is typically in the range of 2 to 8 kcal/mol, making them comparable in energy to some weaker, conventional hydrogen bonds. nih.govresearchgate.net The geometry of these interactions is also a key factor, with a preference for the C-H bond to be oriented towards the center of the π-system. uitm.edu.my

In systems analogous to This compound , such as substituted benzenes, the nature and strength of C-H...π interactions can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to increase the π-electron density of the aromatic ring, potentially strengthening its interaction with a C-H bond. Conversely, electron-withdrawing groups, like the cyano group, can diminish the π-electron density, which might weaken the C-H...π interaction. nih.gov

To provide a quantitative perspective, computational studies on related molecules offer valuable data. For instance, theoretical calculations on various benzene (B151609) derivatives reveal the energetic landscape of their non-covalent interactions. While these studies often focus on π-π stacking, the principles and energetic ranges are relevant for understanding C-H...π interactions. banglajol.info

The following interactive table summarizes representative interaction energies and distances from computational studies on molecules containing phenyl and cyano groups, which are key components of This compound . This data, while not directly from the target molecule, provides a foundational understanding of the potential energetics and geometries of C-H...π interactions in such systems.

| Interacting Molecules | Computational Method | Interaction Type | Interaction Energy (kcal/mol) | Intermolecular Distance (Å) | Reference |

| Benzene Dimer | MP2/aug-cc-pVDZ | π-π Stacking | -2.4 | ~3.9 | banglajol.info |

| Benzonitrile Dimer | MP2/aug-cc-pVDZ | Anti-face-to-face | -11.51 | 3.41 | banglajol.info |

| Chlorobenzene Dimer | MP2/aug-cc-pVDZ | Slipped Parallel | -11.14 | 3.65 | banglajol.info |

| Toluene-Benzene | CCSD(T) | C-H...π | -1.45 | ~5.0 | rsc.org |

Table 1: Representative interaction energies and distances from computational studies on related aromatic systems. Note that interaction energies and geometries are highly dependent on the specific orientation of the interacting molecules.

In the absence of direct computational data for This compound , the presented information from analogous systems provides a robust framework for predicting the nature of its C-H...π interactions. It is anticipated that these interactions, though weak, would play a role in the molecule's conformational preferences and its packing in the solid state, likely in concert with other non-covalent forces such as dipole-dipole interactions and potentially C-Cl...π interactions. Future computational studies on this specific molecule are needed to fully elucidate the energetic and geometric details of its C-H...π landscape.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Organic Architectures

The inherent reactivity of (Z)-3-chloro-3-phenylacrylonitrile has been harnessed by synthetic chemists to forge a range of complex organic structures, including various heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

Synthesis of Trisubstituted Pyridines

A notable application of this compound is in the synthesis of highly functionalized trisubstituted pyridines. The synthetic strategy involves a two-step process. The first step is a Sonogashira coupling reaction between this compound and various terminal alkynes. This reaction, typically catalyzed by palladium and copper complexes, yields functionalized unsymmetrical 1,3-butadiene-3-yne derivatives, also known as dienynes. These dienyne intermediates are then subjected to a condensation and annulation reaction with phenyl hydrazines to furnish the target trisubstituted pyridines. sigmaaldrich.com

The reaction conditions for the formation of the dienyne intermediates are generally mild, and the products are often obtained in good yields. The scope of the reaction is broad, tolerating a range of substituents on the phenylacetylene (B144264) reactant.

Table 1: Synthesis of Dienyne Derivatives from this compound and Substituted Phenylacetylenes sigmaaldrich.com

| Entry | Phenylacetylene Substituent | Product(s) | Yield (%) |

| 1 | H | (Z/E)-4-chloro-4-phenyl-1-phenylbut-3-en-1-yne | 71 |

| 2 | 4-Me | (Z/E)-4-chloro-4-phenyl-1-(p-tolyl)but-3-en-1-yne | 55 |

| 3 | 4-Cl | (Z/E)-1-(4-chlorophenyl)-4-chloro-4-phenylbut-3-en-1-yne | 49 |

Synthesis of Polysubstituted Cyclopentene (B43876) and Cyclopenta[b]carbazole Derivatives

While direct synthesis of polysubstituted cyclopentenes from this compound is not extensively documented in the reviewed literature, the general reactivity of α,β-unsaturated nitriles suggests a plausible pathway. The Michael addition of active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl acetoacetate, to the activated double bond of this compound could lead to an intermediate that, upon subsequent intramolecular cyclization and elimination of hydrogen chloride, would yield a polysubstituted cyclopentene. This approach is a common strategy for the formation of five-membered rings.

Similarly, the synthesis of cyclopenta[b]carbazole derivatives directly from this compound has not been reported in the surveyed literature. The construction of such a complex, fused heterocyclic system would likely require a multi-step synthetic sequence.

Synthesis of Novel Dioxabicyclic Systems

Synthesis of Pyrrole (B145914) and Pyrrolo[3,2-d]pyrimidine Derivatives

The synthesis of pyrrole derivatives directly from this compound is not a commonly reported transformation. However, a potential synthetic route could involve the reaction of this compound with a primary amine. This reaction could proceed via an initial nucleophilic substitution of the vinyl chloride, followed by an intramolecular cyclization of the resulting enamine onto the nitrile group to form the pyrrole ring.

The synthesis of the more complex pyrrolo[3,2-d]pyrimidine scaffold from this compound has not been specifically detailed. A plausible, albeit multi-step, approach would first involve the synthesis of a suitable pyrrole precursor from this compound, which would then undergo further reactions to construct the fused pyrimidine (B1678525) ring.

Synthesis of Thiadiazole Derivatives

A direct synthetic route to thiadiazole derivatives from this compound is not found in the current body of scientific literature. The synthesis of thiadiazoles typically involves starting materials that contain a pre-formed N-N-C=S or related structural motif, which are not present in or readily formed from this compound.

Development of Photoresponsive Materials